FITC (Fluorescein Isothiocyanate): A Comprehensive Technical Guide
FITC (Fluorescein Isothiocyanate): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein isothiocyanate (FITC) is a derivative of the fluorescent dye fluorescein, functionalized with an isothiocyanate reactive group (-N=C=S).[1] First described in 1942 and synthesized in 1958, FITC has become one of the most widely used fluorophores for labeling biological molecules.[1] Its enduring popularity in research and diagnostics can be attributed to its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[2][3] This guide provides an in-depth overview of FITC's core principles, its mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.
FITC is commonly used to label proteins, antibodies, peptides, and amine-modified oligonucleotides.[4][5] The resulting fluorescent conjugates are invaluable tools in a multitude of applications, including flow cytometry, immunofluorescence microscopy (immunocytochemistry and immunohistochemistry), and fluorescence in situ hybridization (FISH).[4][5]
Core Principles and Mechanism of Action
The utility of FITC as a labeling reagent stems from the reactivity of its isothiocyanate group towards nucleophiles, particularly primary amines.[1][4] This reaction forms a stable covalent thiourea bond, securely attaching the fluorescein fluorophore to the target biomolecule.
The labeling reaction is pH-dependent, with optimal conditions typically between pH 8.5 and 9.5.[6][7] At this alkaline pH, the primary amino groups (such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins) are deprotonated and thus more nucleophilic, facilitating their attack on the electrophilic central carbon atom of the isothiocyanate group. While the isothiocyanate group can also react with other nucleophilic groups like sulfhydryls and hydroxyls, the reaction with primary amines is predominant and results in a more stable linkage.[2][4]
Upon excitation with light of an appropriate wavelength, typically around 495 nm, the FITC molecule absorbs photons and is promoted to an excited electronic state.[1][8] It then rapidly relaxes to a lower vibrational level of the excited state before returning to its ground state, releasing the excess energy as a photon of light. This emitted light has a longer wavelength (lower energy) than the excitation light, with a maximum emission at approximately 519-525 nm, which corresponds to a bright green fluorescence.[1][8][9]
It is important to note that FITC's fluorescence is sensitive to pH, with a decrease in signal intensity in more acidic environments.[4] Additionally, like many fluorophores, it is susceptible to photobleaching, the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of FITC, providing a quick reference for experimental design and data analysis.
| Property | Value | References |
| Molar Mass | 389.38 g/mol | [1] |
| Excitation Maximum (λex) | 491-495 nm | [1][8][10] |
| Emission Maximum (λem) | 516-525 nm | [1][8][9][10] |
| Molar Extinction Coefficient (ε) | ~73,000-75,000 M⁻¹cm⁻¹ | [8] |
| Quantum Yield (Φ) | ~0.5 - 0.92 | [8][9][11] |
| Recommended Laser Line | 488 nm | [8] |
| Fluorescence Color | Green | [1] |
| Correction Factor (A₂₈₀) | ~0.254 - 0.35 | [9] |
Experimental Protocols
Antibody Conjugation with FITC
This protocol describes the covalent labeling of an antibody with FITC. The optimal degree of labeling (DOL), the average number of fluorophore molecules per antibody, typically falls between 2 and 10.[4] Over-labeling can lead to fluorescence quenching and reduced antibody activity.
Materials:
-
Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)
-
FITC powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.5 M Carbonate-bicarbonate buffer, pH 9.0
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Adjust Antibody Buffer: If the antibody is not in a carbonate-bicarbonate buffer, exchange the buffer using dialysis or a desalting column. The final antibody concentration should be at least 2 mg/mL.
-
Reaction Setup: Slowly add a calculated amount of the FITC stock solution to the antibody solution while gently stirring. A common starting point is a 10-fold molar excess of FITC to the antibody.
-
Incubation: Incubate the reaction mixture for 2-8 hours at 4°C or for 1 hour at room temperature in the dark, with continuous gentle stirring.
-
Stop Reaction (Optional): The reaction can be stopped by adding a final concentration of 50 mM NH₄Cl and incubating for 2 hours at 4°C.
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC and byproducts using a gel filtration column pre-equilibrated with PBS.
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
-
Calculate the protein concentration:
-
Protein (mg/mL) = [A₂₈₀ - (A₄₉₅ x Correction Factor)] / 1.4
-
(The correction factor for FITC at 280 nm is typically ~0.35)
-
-
Calculate the molar concentration of FITC:
-
FITC (moles/L) = A₄₉₅ / ε
-
(ε for FITC is ~75,000 M⁻¹cm⁻¹)
-
-
Calculate the DOL:
-
DOL = Molar concentration of FITC / Molar concentration of antibody
-
-
Immunofluorescence Staining of Cells (Indirect Method)
This protocol outlines the use of a FITC-conjugated secondary antibody to detect a primary antibody bound to a specific cellular antigen.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody (unconjugated)
-
FITC-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Rinse the cells on coverslips briefly with PBS.
-
Fixation: Fix the cells with fixation buffer for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the FITC-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualization: Visualize the fluorescence using a fluorescence microscope with appropriate filters for FITC (Excitation: ~495 nm, Emission: ~520 nm).
Visualizations
Caption: Covalent conjugation of FITC to a protein via a thiourea bond.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. drmr.com [drmr.com]
- 5. usbio.net [usbio.net]
- 6. ptglab.com [ptglab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. フローサイトメトリーのプロトコルの主なステップ [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Fluorescence Microscopy (Direct Immunofluorescence) | ENCO [enco.co.il]
- 11. medchemexpress.com [medchemexpress.com]
